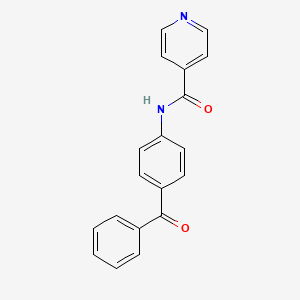

N-(4-benzoylphenyl)isonicotinamide

Description

N-(4-Benzoylphenyl)isonicotinamide is an organic compound featuring a benzoylphenyl group linked via an amide bond to isonicotinamide (pyridine-4-carboxamide).

Properties

Molecular Formula |

C19H14N2O2 |

|---|---|

Molecular Weight |

302.333 |

IUPAC Name |

N-(4-benzoylphenyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C19H14N2O2/c22-18(14-4-2-1-3-5-14)15-6-8-17(9-7-15)21-19(23)16-10-12-20-13-11-16/h1-13H,(H,21,23) |

InChI Key |

BYDQZNLFLJQJLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

Thiazolidinedione derivatives sharing the isonicotinamide moiety, such as N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide (Compound 68) and N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide (Compound 69) , exhibit broad-spectrum antimicrobial activity (Table 1). These compounds outperform clotrimazole and ciprofloxacin in some fungal and bacterial strains, likely due to enhanced π-π interactions from the benzylidene or furan substituents .

Table 1: Antimicrobial Activity of Selected Thiazolidinedione Derivatives

| Compound ID | Substituent | MIC (μg/mL) vs. Bacteria | MIC (μg/mL) vs. Fungi |

|---|---|---|---|

| 68 | Benzylidene | 1.5–3.0 | 2.0–4.0 |

| 69 | Furan-2-ylmethylene | 2.0–4.0 | 3.0–6.0 |

| 70 | 2-Nitrobenzylidene | 3.0–6.0 | 4.0–8.0 |

In contrast, N-(4-benzoylphenyl)isonicotinamide lacks the thiazolidinedione core, which is critical for binding to microbial enzymes like enoyl-acyl carrier protein reductase. This structural difference likely reduces its antimicrobial efficacy compared to Compounds 68–70 .

Metabolic Activity: Comparison with Pyrrole-Carboxamide Derivatives

N-(4-Benzoylphenyl)pyrrole-2-carboxamide derivatives (e.g., compounds from ) demonstrate potent lipid-lowering effects in hyperlipidemic rats, reducing total cholesterol and triglycerides by 40–60% at 50 mg/kg doses. The pyrrole ring enhances metabolic stability and bioavailability compared to the pyridine ring in isonicotinamide derivatives. However, the benzoylphenyl group in both compounds suggests shared pharmacokinetic pathways, such as hepatic CYP450-mediated metabolism .

Key Differences in Metabolic Impact :

- Pyridine vs. Pyrrole Rings : The electron-deficient pyridine in isonicotinamide may reduce nucleophilic reactivity compared to pyrrole, affecting drug-target interactions.

- Amide Substituents : The isonicotinamide group’s planar structure may limit membrane permeability relative to bulkier pyrrole-carboxamide derivatives.

Crystallographic and Supramolecular Behavior

For example, thiazolidinedione derivatives () often adopt layered structures stabilized by N–H···O and C–H···π interactions. These features are critical for solid-state stability and solubility—factors that differentiate it from less rigid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.